molecular formula C17H18N2O4 B15041727 3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine CAS No. 59426-31-2

3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine

Cat. No.: B15041727
CAS No.: 59426-31-2
M. Wt: 314.34 g/mol
InChI Key: MMWCTODJHSJKPN-UHFFFAOYSA-N
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Description

3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage between two pyridine rings and a tetraoxaspiro unit, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine typically involves the reaction of pyridine derivatives with spiro compounds. One common method includes the use of magnesium oxide nanoparticles as a catalyst to facilitate the formation of the spiro linkage . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The process might also include multiple purification steps, such as recrystallization and chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of reduced spiro compounds.

Scientific Research Applications

3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[9-(Pyridin-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecan-3-yl]pyridine apart is its dual pyridine rings, which enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for drug discovery and development.

Properties

CAS No.

59426-31-2

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

3-(3-pyridin-3-yl-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl)pyridine

InChI

InChI=1S/C17H18N2O4/c1-3-13(7-18-5-1)15-20-9-17(10-21-15)11-22-16(23-12-17)14-4-2-6-19-8-14/h1-8,15-16H,9-12H2

InChI Key

MMWCTODJHSJKPN-UHFFFAOYSA-N

Canonical SMILES

C1C2(COC(O1)C3=CN=CC=C3)COC(OC2)C4=CN=CC=C4

solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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